2-(benzylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
Description
This compound features a triazolopyridazine core substituted at position 6 with a thiophen-2-yl group and at position 3 with a methylacetamide moiety bearing a benzylthio side chain. The benzylthio group contributes to lipophilicity, while the thiophene and triazolopyridazine rings offer electronic diversity for binding interactions.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS2/c25-19(13-26-12-14-5-2-1-3-6-14)20-11-18-22-21-17-9-8-15(23-24(17)18)16-7-4-10-27-16/h1-10H,11-13H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHYAKIHGDJAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds bearing [1,2,4]triazolo[4,3-a]pyrazine moieties have been found to inhibit c-met kinase, a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its target protein (possibly c-met kinase) and inhibit its function. This inhibition could lead to changes in cellular processes controlled by the target protein.
Biological Activity
The compound 2-(benzylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and the underlying mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 381.47 g/mol. The presence of a benzylthio group and a triazolo-pyridazine scaffold contributes to its pharmacological potential. The thiophene ring enhances electronic properties and interaction capabilities with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzothioate derivatives have shown promising antibacterial activity against various pathogenic bacteria, outperforming standard antibiotics like chloramphenicol . The incorporation of the benzylthio group in our compound may similarly enhance its antimicrobial efficacy.
Anticancer Potential
1,2,4-triazole derivatives have been extensively studied for their anticancer properties. A comparative analysis revealed that these compounds inhibit key cancer-related pathways, including those involving BRAF(V600E) and EGFR kinases . The structural features of this compound suggest it may also exhibit similar anticancer activity.
Anti-inflammatory Effects
Compounds containing thiophene and triazole moieties have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) . This suggests that our compound may serve as a candidate for developing anti-inflammatory therapeutics.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : Similar compounds have been shown to interact with specific receptors (e.g., A(2A)R), leading to downstream effects on cellular signaling pathways .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses or cancer progression.
- Cell Membrane Disruption : Some derivatives have been found to disrupt bacterial cell membranes, leading to cell lysis and death .
Case Studies
A recent study evaluated the efficacy of triazole derivatives in treating resistant bacterial strains. Results showed that certain modifications in the chemical structure significantly enhanced antibacterial activity while minimizing cytotoxicity to human cells. This highlights the potential for optimizing this compound for improved therapeutic outcomes.
Data Table: Comparative Biological Activity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Heterocyclic Libraries
2-(Naphthalen-1-yl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
- Molecular Formula : C27H19N5OS
- Molecular Weight : 461.5 g/mol
- Key Features : Substitution with a naphthalene ring at the acetamide side chain and a phenyl-triazolopyridazine linkage.
- The absence of a sulfur atom in the side chain may limit thioether-specific interactions (e.g., hydrogen bonding or metal coordination) .
N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
- Molecular Formula: Not explicitly stated, but inferred to include acetylphenyl and methylbenzamide groups.
- Key Features : A thioether-linked acetylphenyl group and a methylbenzamide side chain.
- Comparison : The acetylphenyl group introduces electron-withdrawing effects, which could modulate the triazolopyridazine core’s electronic properties differently than the benzylthio group. The ethyl spacer may enhance conformational flexibility compared to the methylacetamide linkage in the target compound .
2-(6-Oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
- Molecular Formula : C16H13N7O2S
- Molecular Weight : 367.4 g/mol
- Key Features : A 6-oxopyridazinyl substituent instead of benzylthio.
- Comparison: The oxopyridazinyl group introduces hydrogen-bonding capability via the ketone oxygen, contrasting with the non-polar benzylthio group. This substitution likely improves aqueous solubility but may reduce membrane permeability .
Comparative Analysis of Physicochemical Properties
*Estimated based on structural similarity.
Q & A
Q. What are the standard synthetic routes and reaction optimization strategies for 2-(benzylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide?
- Methodological Answer : Synthesis typically involves coupling reactions between thiol-containing intermediates (e.g., benzylthiol derivatives) and triazolopyridazine scaffolds. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are used to enhance reactivity .
- Catalysts : Copper(I) iodide or palladium-based catalysts may facilitate cross-coupling reactions involving thiophene or triazole moieties .
- Temperature control : Reactions often proceed under reflux (80–120°C) to ensure completion while avoiding decomposition .
- Workup : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water .
Q. How is the purity and structural integrity of the compound validated?
- Methodological Answer :
- Elemental analysis : Confirms C, H, N, S content with <0.4% deviation from theoretical values .
- Spectroscopic techniques :
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, S-C at ~650 cm⁻¹) .
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., benzylthio –CH₂ at δ 3.8–4.2 ppm, thiophene protons at δ 6.8–7.5 ppm) and carbon backbone .
- Melting point : Consistency (±2°C) across batches indicates purity .
Advanced Research Questions
Q. What computational strategies are employed to predict binding affinity and molecular interactions of this compound with biological targets?
- Methodological Answer :
- Molecular docking (e.g., GOLD, AutoDock) : Docking scores (e.g., GOLD >80) prioritize compounds with strong binding to enzymes like kinases or cytochrome P450 .
- Binding pose analysis : Critical interactions (e.g., hydrogen bonds with active-site residues, π-π stacking with aromatic moieties) guide SAR optimization .
- MD simulations : Assess stability of ligand-target complexes over 50–100 ns trajectories to validate docking predictions .
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Substituent variation : Modify benzylthio or thiophen-2-yl groups to assess impact on potency. For example:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance metabolic stability but may reduce solubility .
- Bulky substituents (e.g., 4-methoxyphenyl) improve target selectivity .
- Bioisosteric replacement : Replace thiophene with furan or pyridine to balance lipophilicity and hydrogen-bonding capacity .
- In vitro assays : Test inhibitory activity (IC₅₀) against target enzymes (e.g., EGFR, BRD4) using fluorescence polarization or enzymatic kinetic assays .
Q. What methodologies are used to evaluate pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- Methodological Answer :
- In vitro ADME :
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance .
- Caco-2 permeability : Assess intestinal absorption potential via monolayer transport assays .
- In vivo PK : Administer IV/PO doses in rodent models; collect plasma samples for LC-MS/MS analysis to calculate AUC, Cₘₐₓ, and t₁/₂ .
Q. How are metal complexes of this compound synthesized, and what is their biological relevance?
- Methodological Answer :
- Coordination chemistry : React with transition metals (e.g., Ni(II), Co(II)) in ethanol/water under reflux. Characterize via:
- Magnetic susceptibility : Determine geometry (e.g., octahedral for Ni(II)) .
- DFT calculations : Validate electronic structure and ligand-field parameters .
- Biological testing : Metal complexes often show enhanced antimicrobial activity (e.g., MIC values <10 µg/mL against S. aureus) or DNA intercalation potential .
Notes
- Contradictions : and suggest divergent solvents (DMF vs. ethanol) for coupling reactions; researchers should empirically optimize based on substrate solubility.
- Abbreviations Avoided : Full chemical names are retained (e.g., triazolopyridazin-3-yl instead of "TZP").
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
